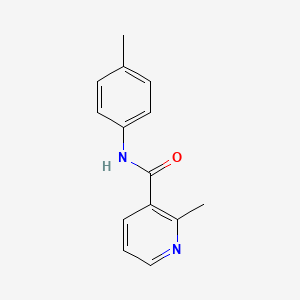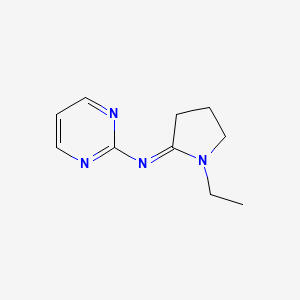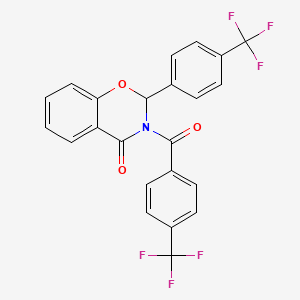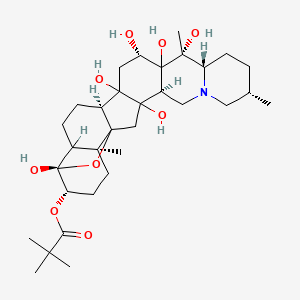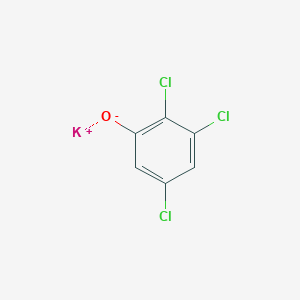
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the chlorination of a pyrimidine derivative, followed by methylation and sulphonation reactions. The final step involves the coupling of the pyrimidine derivative with a naphthalene disulphonate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and applications.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulphonate derivatives, while reduction can produce various hydroxylated compounds.
Aplicaciones Científicas De Investigación
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a marker in molecular biology experiments.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
84145-67-5 |
|---|---|
Fórmula molecular |
C16H12ClN3Na2O9S3 |
Peso molecular |
567.9 g/mol |
Nombre IUPAC |
disodium;4-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C16H14ClN3O9S3.2Na/c1-7-14(17)15(20-16(18-7)30(2,22)23)19-10-3-4-12(32(27,28)29)9-5-8(31(24,25)26)6-11(21)13(9)10;;/h3-6,21H,1-2H3,(H,18,19,20)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
MGGAPASMMHGARS-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O)Cl.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)
![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
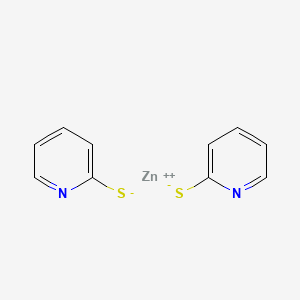

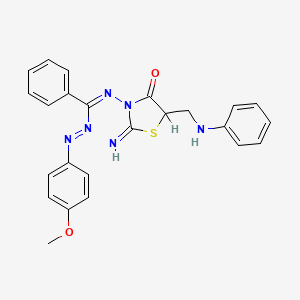
![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
